1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
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Overview
Description
“1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 2089257-24-7 . It has a molecular weight of 172.61 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-4-6-3-9 (5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that imidazole compounds are often used as key building blocks in the synthesis of diverse heterocyclic compounds and pharmaceutical intermediates .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 172.61 . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Characterization of Derivatives
Imidazole derivatives, including compounds like 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, serve as key intermediates in the synthesis of various biologically active molecules. The modification of the imidazole ring by alkyl groups leads to the creation of compounds with potential biological activities. For instance, starting from 4-methyl-1H-imidazole-5-carbaldehyde, derivatives have been synthesized by derivatizing the N-1 atom with different alkyl groups, including the synthesis of 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which acts as a precursor for other derivatives. Additionally, these derivatives are used to synthesize benzoxazole, benzothiazole, and benzoimidazole through a two-step reaction, highlighting their versatility in medicinal chemistry (Orhan et al., 2019).
Novel Synthesis Routes
A novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives demonstrates the compound's utility as a building block in the efficient synthesis of representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This synthesis showcases the compound's significance in the development of complex natural products (Ando & Terashima, 2010).
Copper-Catalyzed Oxidative Coupling Reactions
The copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes illustrates an efficient method for creating complex molecules. This method is characterized by its functional group compatibility, utilization of inexpensive catalysts, and high atom economy under mild conditions, further underscoring the compound's role in organic synthesis (Li et al., 2015).
Creation of Fused Ring Heterocycles
The synthesis of tricyclic heterocycles from 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde by intramolecular 1,3-dipolar cycloaddition reactions provides a method for constructing biologically active fused heterocycles. This approach involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, demonstrating the compound's utility in generating complex heterocyclic structures (Gaonkar & Rai, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Properties
IUPAC Name |
1-cyclopropylimidazole-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-4-6-3-9(5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGIFNRHVYWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-24-7 |
Source
|
Record name | 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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